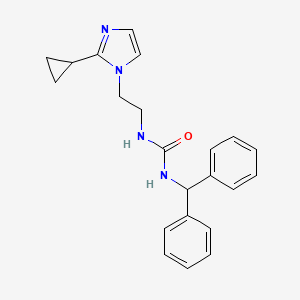

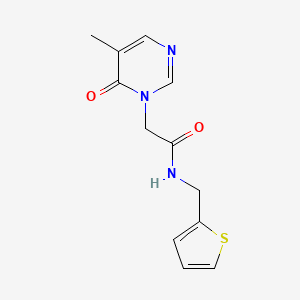

![molecular formula C24H26N6O6 B2361582 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251598-85-2](/img/structure/B2361582.png)

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Novel Inhibitors of GlyT1

Research led by Varnes et al. (2010) describes a series of glycine transporter 1 (GlyT1) inhibitors, including compounds structurally related to 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane. These inhibitors demonstrate potent activity and favorable brain-plasma ratios, suggesting potential in central nervous system (CNS) penetration and therapeutic applications in CNS disorders (Varnes et al., 2010).

Synthesis and Structure Studies

Kuznetsov et al. (1991) investigated the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines), which are structurally related to the compound . Their work provides insights into the chemical synthesis and structural characteristics of such compounds, which could be relevant for further medicinal chemistry applications (Kuznetsov et al., 1991).

Radical Cyclization and Novel Synthesis

Leemans et al. (2008) explored the novel diastereoselective synthesis of bicyclic beta-lactams through radical cyclization, leading to compounds including 2-(1-alkoxy-2-hydroxyethyl)piperidines and -azepanes. This research highlights innovative synthetic approaches that could be applicable to the synthesis of derivatives of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane (Leemans et al., 2008).

Ionic Liquid Applications

Belhocine et al. (2011) conducted research on azepanium ionic liquids, derived from azepane, a structural relative of the compound . This research offers a perspective on the potential use of such compounds in the development of new ionic liquids, which have various industrial applications (Belhocine et al., 2011).

Crystal Structure Analysis

Girish et al. (2008) presented the synthesis and crystal structure analysis of a compound containing a piperidin-4-yl group, similar to the compound . Their research provides detailed insights into the molecular structure and potential intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Girish et al., 2008).

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of this compound could be in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Eigenschaften

IUPAC Name |

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFLXGVMMVXMKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)

![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)

![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)

![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)

![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)